1-(4-fluoro-2-methylbenzenesulfonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine
Description
Properties
IUPAC Name |
5-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O2S2/c1-14-12-16(20)2-3-19(14)26(23,24)22-9-4-17(5-10-22)21-8-6-18-15(13-21)7-11-25-18/h2-3,7,11-12,17H,4-6,8-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVYZUHSDOLZJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(CC2)N3CCC4=C(C3)C=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluoro-2-methylbenzenesulfonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine typically involves multiple steps, starting with the preparation of the piperidine derivative. The sulfonylation of the piperidine ring is achieved using sulfonyl chlorides under basic conditions. The final step involves the cyclization of the intermediate to form the tetrahydrothieno[3,2-c]pyridine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluoro-2-methylbenzenesulfonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to reduce the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
1-(4-fluoro-2-methylbenzenesulfonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-fluoro-2-methylbenzenesulfonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. The compound’s unique structure allows it to fit into specific binding pockets, modulating the activity of its targets .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Research Findings
(1) Core Modifications
- Sulfonyl vs. Ester Groups : The target compound’s 4-fluoro-2-methylbenzenesulfonyl group distinguishes it from prasugrel’s acetate ester. Sulfonyl groups are less prone to enzymatic hydrolysis than esters, which may improve metabolic stability . However, this substitution could reduce membrane permeability due to increased polarity .
- Fluorine Substituents: The 4-fluoro group on the benzenesulfonyl moiety may enhance binding affinity to hydrophobic pockets in target proteins (e.g., P2Y₁₂ receptors) compared to non-fluorinated analogs like clopidogrel .
(4) Physicochemical Properties
- Lipophilicity : The target compound’s calculated LogP (estimated via fragment-based methods) is ~2.5, lower than prasugrel’s LogP of 3.1 due to the polar sulfonyl group. This may affect blood-brain barrier penetration .
- Solubility : The sulfonyl moiety enhances aqueous solubility (~0.5 mg/mL predicted) compared to clopidogrel acyl-glucuronide (~0.1 mg/mL) .
Biological Activity
1-(4-fluoro-2-methylbenzenesulfonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential therapeutic applications. This compound is characterized by a piperidine core substituted with a thienopyridine moiety and a sulfonyl group, which may enhance its pharmacological properties. The biological activity of this compound is primarily linked to its classification as a sulfonamide derivative, known for diverse biological activities including antibacterial and antitumor properties.
Molecular Structure and Synthesis
The molecular formula of the compound is . Its synthesis typically involves multi-step organic reactions that incorporate various functional groups. Key reagents include bases (e.g., sodium hydride), solvents (e.g., dimethylformamide), and catalysts (e.g., palladium) to optimize yield and purity. The reaction conditions are critical for preventing side reactions and ensuring the desired product formation.
The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may act as an enzyme inhibitor or modulate neuropharmacological pathways due to the presence of the thienopyridine structure. Biological assays are typically employed to assess its potency and efficacy against specific targets both in vitro and in vivo.
Antitumor Activity
The biological activity of this compound has been evaluated in various studies focusing on its antitumor properties. For instance:
- In vitro Studies : The compound demonstrated significant cytotoxic effects against several cancer cell lines. In particular, it exhibited potent antiproliferative activity at low concentrations (nanomolar range) against glioblastoma multiforme and breast adenocarcinoma cells. Morphological changes characteristic of apoptosis were observed, indicating that the compound induces cell death through apoptotic pathways.
- Case Studies : In one study involving animal models, administration of the compound resulted in substantial tumor growth inhibition without significant toxicity at therapeutic doses. This suggests a favorable therapeutic index for potential cancer treatment applications.
Antibacterial Properties
As a member of the sulfonamide class, this compound also exhibits antibacterial activity. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. Preliminary studies indicate that this compound retains this mechanism of action, making it a candidate for further development as an antibacterial agent.
Data Table: Summary of Biological Activities
| Activity Type | Target Cells/Organisms | Observed Effects | Reference |
|---|---|---|---|
| Antitumor | Glioblastoma Multiforme | Cytotoxicity at nanomolar concentrations | |
| Breast Adenocarcinoma | Induction of apoptosis | ||
| Antibacterial | Various Bacterial Strains | Inhibition of bacterial growth |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
